1-((1-(1-(2-(naphthalen-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
The compound “1-((1-(1-(2-(naphthalen-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a part of a series of compounds that bind to the KRAS protein or its mutants . It has a molecular formula of C22H23N5O2.
Molecular Structure Analysis
The molecular structure of this compound comprises a radical of a KRAS-binding ligand (D1), a warhead radical (D2), and a linker (L) .
Chemical Reactions Analysis
The compound is designed to selectively bind to and modify the KRAS protein, particularly the mutant KRAS G12C . The warhead radical (D2) is responsible for this selective binding and modification .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
Research on naphthalene derivatives, including efforts by Osyanin et al. (2012), focuses on the synthesis of novel heterocyclic systems, such as naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine, which are valuable in medicinal chemistry due to their potential pharmacological properties, including tranquilizing, fungicidal, antihistamine, and antihypertensive activities. This underscores the synthetic versatility of naphthalene-based compounds and their significance in developing new therapeutic agents (Osyanin, Osipov, & Klimochkin, 2012).
Anticonvulsant and Antitumor Activities
The study by Ghareb et al. (2017) on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives reveals potential anticonvulsant properties, highlighting the therapeutic value of naphthalene derivatives in neurological disorders. Molecular modelling and pharmacological evaluation suggest these compounds can modulate GABA-A receptors, indicating a significant avenue for research in neuropharmacology (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Moreover, Yang et al. (2019) have synthesized paeonol derivatives, including structures incorporating naphthalene and triazole moieties, demonstrating significant antitumor activity against human non-small cell lung cancer cells. This suggests that compounds with naphthalene and triazole structures, akin to the compound of interest, could be promising candidates for cancer therapy (Yang, Shi, Gu, Zhang, Xu, Li, & Jiang, 2019).
Mechanism of Action
Properties
IUPAC Name |
1-[[1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-9-4-10-25(21)12-18-13-27(24-23-18)19-14-26(15-19)22(29)11-17-7-3-6-16-5-1-2-8-20(16)17/h1-3,5-8,13,19H,4,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIHEYRJTYATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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